molecular formula C16H14N2O3 B2713319 N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide CAS No. 1252385-13-9

N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2713319
CAS RN: 1252385-13-9
M. Wt: 282.299
InChI Key: RIQZQTBAPGSFOP-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide, also known as CCG-1423, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide inhibits the activity of Rho GTPases by binding to a specific site on the protein. Rho GTPases are important regulators of the actin cytoskeleton, which is responsible for cell shape, motility, and division. Inhibition of Rho GTPases by N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide leads to changes in the actin cytoskeleton, which in turn affects cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide inhibits cell migration and invasion, leading to decreased metastasis. It also induces cell cycle arrest and apoptosis, leading to decreased proliferation and survival of cancer cells. In addition, N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide has been shown to have anti-inflammatory effects, making it a potential therapeutic candidate for inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and use in experiments. It has also been extensively studied, with many published studies on its mechanism of action and potential therapeutic applications. However, there are also limitations to using N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide in lab experiments. It has relatively low potency compared to other Rho GTPase inhibitors, which may limit its effectiveness in certain experiments. In addition, its specificity for Rho GTPases may limit its use in experiments that involve other signaling pathways.

Future Directions

For research include the development of more potent and specific inhibitors, the identification of biomarkers, and the exploration of its potential therapeutic applications in other diseases.

Synthesis Methods

N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-hydroxycoumarin with 1,3-cyclobutanedione in the presence of a base to form a cyclobutene intermediate. The intermediate is then reacted with methylamine and cyanogen bromide to form the final product, N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide.

Scientific Research Applications

N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of Rho GTPases, which are important regulators of cell migration, proliferation, and survival. Inhibition of Rho GTPases has been implicated in the development and progression of various types of cancer, making N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide a promising candidate for cancer therapy. In addition, N-(1-cyanocyclobutyl)-N-methyl-4-oxo-4H-chromene-2-carboxamide has also been shown to have potential therapeutic applications in other diseases, such as cardiovascular disease and neurological disorders.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-18(16(10-17)7-4-8-16)15(20)14-9-12(19)11-5-2-3-6-13(11)21-14/h2-3,5-6,9H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQZQTBAPGSFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=O)C2=CC=CC=C2O1)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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